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Compound of Interest

Compound Name: Spinorphin

Cat. No.: B1681984 Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity

and cross-reactivity of neuropeptides is paramount. This guide provides a comparative analysis

of the binding characteristics of spinorphin and various ligands at neuropeptide Y (NPY)

receptors, supported by experimental data and detailed protocols.

Currently, there is no direct scientific evidence to suggest that spinorphin (LVVYPWT), an

endogenous opioid peptide, binds to neuropeptide Y (NPY) receptors. Spinorphin is primarily

recognized as an inhibitor of enkephalin-degrading enzymes and an antagonist of the P2X3

receptor. In contrast, the NPY system, comprising NPY receptors (Y1, Y2, Y4, Y5 being the

major subtypes in humans) and their endogenous ligands (NPY, Peptide YY, and Pancreatic

Polypeptide), is well-characterized.

This guide will compare the binding affinities of established NPY receptor ligands with the

current understanding of spinorphin's receptor interaction profile. This comparative approach

is essential for researchers investigating peptidergic signaling pathways and for professionals

in drug development seeking to design selective ligands.

Comparative Binding Affinities at NPY Receptors
To provide a clear comparison, the following table summarizes the binding affinities (Ki or IC50

in nM) of various endogenous and synthetic ligands for the human NPY Y1, Y2, and Y5

receptor subtypes. The absence of data for spinorphin reflects the lack of reported binding.
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Ligand
Y1 Receptor
Affinity (nM)

Y2 Receptor
Affinity (nM)

Y5 Receptor
Affinity (nM)

Ligand Type

Spinorphin
No Data

Available

No Data

Available

No Data

Available

Endogenous

Opioid Peptide

Neuropeptide Y

(NPY)
~0.3 - 1.0 ~0.1 - 0.5 ~0.5 - 2.0

Endogenous

Agonist

Peptide YY

(PYY)
~0.2 - 1.0 ~0.1 - 0.5 ~0.5 - 2.0

Endogenous

Agonist

[Leu31,Pro34]-

NPY
~0.1 - 0.5 >1000 ~1.0 - 5.0

Y1/Y5 Selective

Agonist[1]

NPY(3-36) >1000 ~0.1 - 1.0 ~5.0 - 20.0
Y2 Selective

Agonist[2]

BIBP3226 ~1.1 >10000 >10000
Y1 Selective

Antagonist

BIIE0246 >1000 ~15 >1000
Y2 Selective

Antagonist[1]

L-152,804 >1000 >1000 ~20 - 50
Y5 Selective

Antagonist

Dynorphin A ~100 - 1000 ~100 - 1000
No Data

Available

Opioid Peptide

(cross-reactive)

Note: Affinity values are approximate and can vary depending on the specific assay conditions

and cell types used.

Experimental Design: NPY Receptor Binding Assay
A common method to determine the binding affinity of a compound for NPY receptors is the

radioligand binding assay. Below is a detailed protocol for a competitive binding assay.

Experimental Workflow Diagram
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General Workflow for NPY Receptor Radioligand Binding Assay

Preparation
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(to separate bound and free radioligand)

Wash Filters

Quantify Radioactivity
(e.g., Gamma Counter)

Data Analysis
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Caption: Workflow of a typical NPY receptor radioligand binding assay.
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Detailed Methodologies
Membrane Preparation

Cell Culture: Culture cells stably or transiently expressing the human NPY receptor subtype

of interest (e.g., Y1, Y2, or Y5) in appropriate growth medium. Human Embryonic Kidney

(HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.

Harvesting: Once cells reach confluency, wash them with ice-cold phosphate-buffered saline

(PBS) and harvest by scraping.

Homogenization: Centrifuge the cell suspension at low speed (e.g., 1,000 x g for 5 minutes

at 4°C) to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl,

pH 7.4, with protease inhibitors).

Membrane Isolation: Homogenize the cell suspension using a Dounce or Polytron

homogenizer. Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at

4°C) to pellet the cell membranes.

Final Preparation: Discard the supernatant, resuspend the membrane pellet in a binding

buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4), and determine the protein

concentration using a standard method like the Bradford assay. Aliquot and store the

membranes at -80°C until use.[3]

Competitive Radioligand Binding Assay
Assay Setup: In a 96-well plate, add the following components in order:

Binding buffer.

A serial dilution of the unlabeled test compound (e.g., spinorphin or a known NPY ligand).

A fixed concentration of the radioligand (e.g., [¹²⁵I]-Peptide YY for Y1 and Y2 receptors, or

a Y5-selective radioligand). The concentration of the radioligand is typically at or below its

Kd value for the receptor.[4]

The prepared cell membranes (typically 10-50 µg of protein per well).[3]
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Controls:

Total Binding: Wells containing membranes and radioligand but no unlabeled competitor.

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration

(e.g., 1 µM) of a non-radiolabeled endogenous ligand (e.g., NPY) to saturate the

receptors.[3]

Incubation: Incubate the plate at room temperature (e.g., 22-25°C) for a sufficient time to

reach equilibrium (typically 90-120 minutes), with gentle agitation.[2][3]

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound

radioligand from the free radioligand.[4]

Washing: Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-

HCl, pH 7.4) to remove any remaining unbound radioligand.

Detection: Place the filter mat in a scintillation vial or cassette, add scintillation fluid, and

quantify the amount of radioactivity on each filter using a gamma or beta counter.

Data Analysis
Specific Binding: Calculate the specific binding for each concentration of the test compound

by subtracting the non-specific binding from the total binding.

IC50 Determination: Plot the specific binding as a percentage of the control (total specific

binding) against the logarithm of the competitor concentration. Use a non-linear regression

analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the

concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Ki Calculation: Convert the IC50 value to a Ki (inhibition constant), which represents the

affinity of the competitor for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.

Signaling Pathway Overview
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The interaction of an agonist with an NPY receptor typically initiates a signaling cascade

through G-protein coupling.

Simplified NPY Receptor Signaling Pathway

NPY Agonist

NPY Receptor
(e.g., Y1, Y2, Y5)

Gi/o Protein

Activation

Adenylate Cyclase

Inhibition

Ca2+ Channels

Modulation

cAMP

Inhibition of production

Protein Kinase A

Cellular Response

Intracellular Ca2+
Concentration
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Caption: Agonist binding to NPY receptors typically inhibits adenylyl cyclase and modulates

calcium channels.

In conclusion, while spinorphin is an important endogenous peptide with defined roles in other

systems, there is currently no evidence to support its interaction with neuropeptide Y receptors.

The established high affinity and selectivity of various other ligands for the NPY receptor

subtypes, as detailed in this guide, provide a strong comparative basis for researchers in the

field. The provided experimental protocols offer a standardized approach for investigating

potential novel interactions with this important receptor family.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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